

Application Note: Spectroscopic Analysis of Adamantan-1-ylmethyl-methyl-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

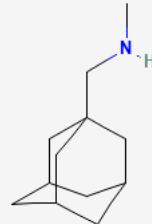
Compound of Interest

Compound Name: Adamantan-1-ylmethyl-methyl-amine

Cat. No.: B111965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Abstract

This document provides a comprehensive guide to the spectroscopic analysis of **Adamantan-1-ylmethyl-methyl-amine** (CAS: 153461-22-4), a key intermediate in medicinal chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. Due to the limited availability of public experimental data, this note combines available experimental data with predicted spectroscopic data to serve as a valuable resource for the characterization of this compound.

Chemical Information

Property	Value
IUPAC Name	N-((adamantan-1-yl)methyl)methanamine
Synonyms	Adamantan-1-ylmethyl-methyl-amine
CAS Number	153461-22-4
Molecular Formula	C ₁₂ H ₂₁ N
Molecular Weight	179.31 g/mol

Chemical Structure

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **Adamantan-1-ylmethyl-methyl-amine**.

¹H NMR Spectrum (Predicted, CDCl₃, 500 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.45	s	3H	N-CH ₃
~2.20	s	2H	N-CH ₂
~1.98	br s	3H	Adamantane CH
~1.70	q	6H	Adamantane CH ₂
~1.55	d	6H	Adamantane CH ₂

Note: The ¹H NMR spectrum of the hydrochloride salt is available and shows shifts consistent with the protonated form.

¹³C NMR Spectrum (Predicted, CDCl₃, 125 MHz)

Chemical Shift (δ) ppm	Assignment
~60.0	N-CH ₂
~42.0	Adamantane C (quaternary)
~40.0	Adamantane CH ₂
~37.0	Adamantane CH ₂
~34.0	N-CH ₃
~28.0	Adamantane CH

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Electron Ionization Mass Spectrum (EI-MS) (Predicted)

m/z	Relative Intensity (%)	Proposed Fragment
179	40	[M] ⁺ (Molecular Ion)
164	100	[M - CH ₃] ⁺
135	80	[Adamantyl] ⁺
44	60	[CH ₂ =N(H)CH ₃] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectrum (Predicted)

Wavenumber (cm ⁻¹)	Vibrational Mode
2900-3000	C-H stretch (adamantane and methyl)
2780-2820	C-H stretch (N-CH ₃)
1450	C-H bend
1100-1200	C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aliphatic amines like **Adamantan-1-ylmethyl-methyl-amine** do not possess chromophores that absorb significantly in the standard UV-Vis range (200-800 nm). Therefore, a significant absorption is not expected. A featureless spectrum with a possible end-absorption towards the lower wavelength region is anticipated.

Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of **Adamantan-1-ylmethyl-methyl-amine** in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum.
 - Set a spectral width of 16 ppm, centered at 6 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Collect 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set a spectral width of 240 ppm, centered at 100 ppm.
 - Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
 - Collect 1024 scans.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ^1H spectrum to the residual CHCl_3 peak at 7.26 ppm and the ^{13}C spectrum to the CDCl_3 peak at 77.16 ppm.

Mass Spectrometry

Protocol for EI-MS

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.
- Instrumentation: Use a mass spectrometer equipped with an electron ionization source.
- Acquisition Parameters:
 - Set the ionization energy to 70 eV.

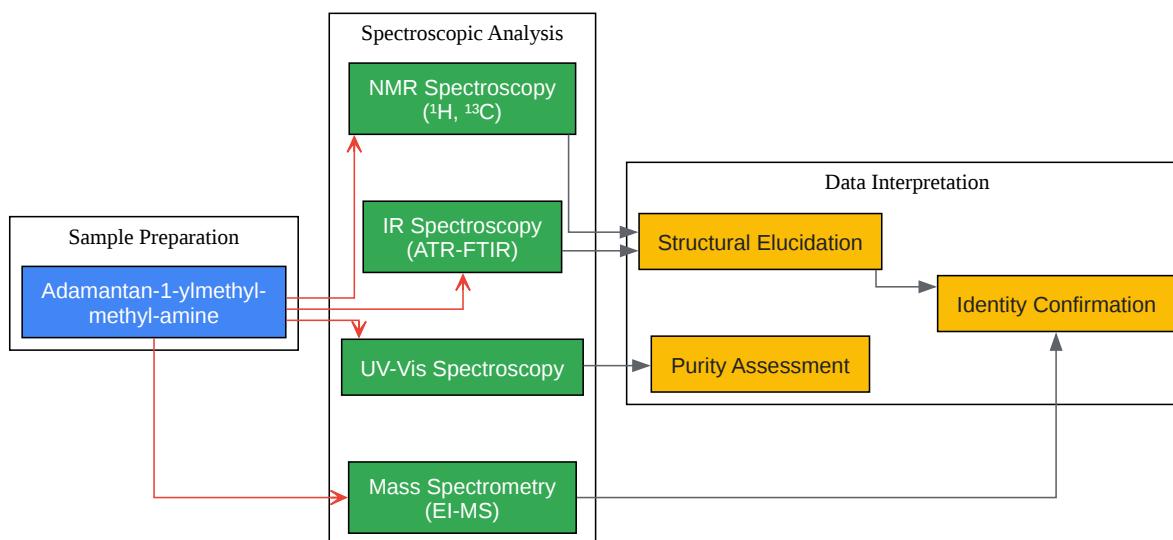
- Scan a mass range of m/z 40-300.
- Maintain the ion source temperature at 200-250 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

UV-Vis Spectroscopy


Protocol for UV-Vis Spectroscopy

- Sample Preparation: Prepare a solution of **Adamantan-1-ylmethyl-methyl-amine** in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition:

- Use a matched pair of quartz cuvettes. Fill the reference cuvette with the solvent and the sample cuvette with the prepared solution.
- Scan the wavelength range from 190 to 400 nm.
- Data Analysis: Observe the resulting spectrum for any absorption maxima.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Adamantan-1-ylmethyl-methyl-amine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **Adamantan-1-ylmethyl-methyl-amine**.

- To cite this document: BenchChem. [Application Note: Spectroscopic Analysis of Adamantan-1-ylmethyl-methyl-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111965#spectroscopic-analysis-techniques-for-adamantan-1-ylmethyl-methyl-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com